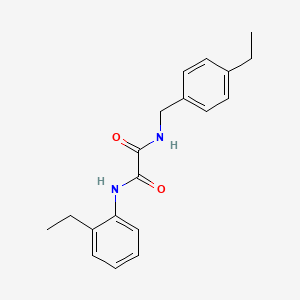![molecular formula C20H25N3O2 B4972674 (1-methyl-3-phenylpropyl)[2-nitro-5-(1-pyrrolidinyl)phenyl]amine](/img/structure/B4972674.png)
(1-methyl-3-phenylpropyl)[2-nitro-5-(1-pyrrolidinyl)phenyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-methyl-3-phenylpropyl)[2-nitro-5-(1-pyrrolidinyl)phenyl]amine, also known as MPPP, is a synthetic chemical compound that has been used in scientific research for many years. It is a member of the amphetamine family of compounds, which are known for their stimulant effects on the central nervous system. MPPP has been studied for its potential use in treating a variety of medical conditions, and its mechanism of action and physiological effects have been well-documented.
Mechanism of Action
The mechanism of action of (1-methyl-3-phenylpropyl)[2-nitro-5-(1-pyrrolidinyl)phenyl]amine is similar to that of other amphetamine compounds. It acts as a dopamine and norepinephrine reuptake inhibitor, which means that it prevents these neurotransmitters from being reabsorbed by the neurons that release them. This leads to an increase in the levels of these neurotransmitters in the brain, which is responsible for the stimulant effects of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are well-documented. Some of the most significant effects include:
- Increased dopamine release in the brain, which is responsible for the stimulant effects of this compound.
- Increased heart rate and blood pressure, which are common physiological effects of stimulant drugs.
- Increased body temperature, which can lead to hyperthermia in some cases.
- Decreased appetite, which is a common side effect of many stimulant drugs.
Advantages and Limitations for Lab Experiments
(1-methyl-3-phenylpropyl)[2-nitro-5-(1-pyrrolidinyl)phenyl]amine has several advantages and limitations for use in lab experiments. Some of the advantages include:
- Its ability to increase dopamine levels in the brain, which makes it a useful tool for studying the mechanisms of drug addiction and abuse.
- Its similarity to other amphetamine compounds, which allows for comparisons to be made between different drugs and their effects.
Some of the limitations of this compound include:
- Its potential for abuse, which limits its use in certain contexts.
- Its potential for producing adverse side effects, such as hyperthermia and cardiovascular problems.
Future Directions
There are several potential future directions for research related to (1-methyl-3-phenylpropyl)[2-nitro-5-(1-pyrrolidinyl)phenyl]amine. Some of the most promising areas of research include:
- Further studies of its potential as a treatment for Parkinson's disease, with a focus on developing safer and more effective forms of the drug.
- Studies of its effects on other neurotransmitter systems in the brain, such as the serotonin system.
- Development of new analogs of this compound that have improved pharmacological properties and fewer side effects.
Conclusion
In conclusion, this compound is a synthetic chemical compound that has been used in scientific research for many years. Its mechanism of action and physiological effects have been well-documented, and it has been studied for its potential use in treating a variety of medical conditions. While it has several advantages for use in lab experiments, its potential for abuse and adverse side effects limit its use in certain contexts. There are several promising areas of future research related to this compound, including further studies of its potential as a treatment for Parkinson's disease and the development of new analogs with improved pharmacological properties.
Synthesis Methods
(1-methyl-3-phenylpropyl)[2-nitro-5-(1-pyrrolidinyl)phenyl]amine can be synthesized using a variety of methods, but one of the most common involves the reaction of 1-phenyl-2-propanone with nitroethane in the presence of a reducing agent such as Raney nickel. This produces a mixture of stereoisomers, which can be separated using chromatography techniques. The final product is a white crystalline powder that is soluble in organic solvents such as methanol and chloroform.
Scientific Research Applications
(1-methyl-3-phenylpropyl)[2-nitro-5-(1-pyrrolidinyl)phenyl]amine has been used in a wide range of scientific research applications, including studies of its effects on the central nervous system, its potential as a treatment for certain medical conditions, and its use as a tool for studying the mechanisms of drug addiction and abuse. Some of the most significant research findings related to this compound include:
- this compound has been shown to increase dopamine release in the brain, which is thought to be responsible for its stimulant effects.
- this compound has been studied as a potential treatment for Parkinson's disease, due to its ability to increase dopamine levels in the brain. However, its use in this context has been limited due to concerns about its potential for abuse.
- this compound has been used as a tool for studying the mechanisms of drug addiction and abuse, due to its similarity to other amphetamine compounds that are commonly abused.
properties
IUPAC Name |
2-nitro-N-(4-phenylbutan-2-yl)-5-pyrrolidin-1-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-16(9-10-17-7-3-2-4-8-17)21-19-15-18(22-13-5-6-14-22)11-12-20(19)23(24)25/h2-4,7-8,11-12,15-16,21H,5-6,9-10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZOMMKSBOHSTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC2=C(C=CC(=C2)N3CCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-amino-3-{[(2-ethoxyphenyl)amino]carbonyl}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B4972591.png)
![6-(4-isopropylphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4972608.png)
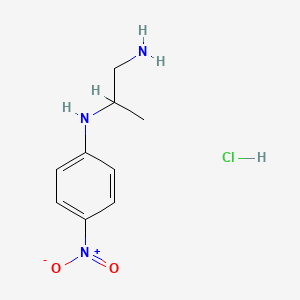
![N-ethyl-4-{5-[(4-phenylbutanoyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide](/img/structure/B4972620.png)
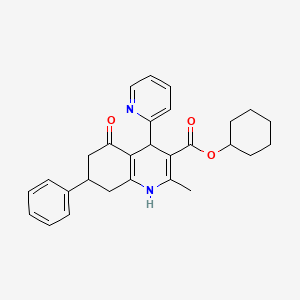
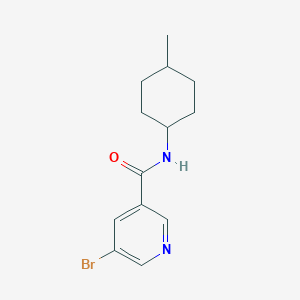
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-furamide](/img/structure/B4972644.png)
![N-[1-methyl-2-(2-pyridinyl)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4972656.png)
![2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-1-(2-furyl)ethanol hydrochloride](/img/structure/B4972664.png)
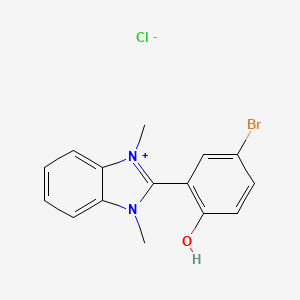
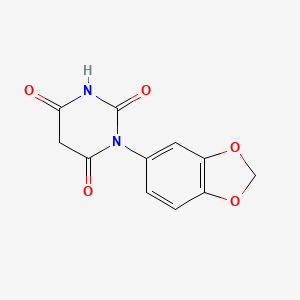
![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B4972693.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B4972698.png)
